molecular formula C12H23NO3S B6633274 N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine

N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine

Cat. No. B6633274
M. Wt: 261.38 g/mol
InChI Key: LPBHWZIBISNVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as OET or Oxetin and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of OET is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. OET has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
OET has been shown to have several biochemical and physiological effects. Studies have shown that OET can reduce inflammation, lower blood pressure, and improve insulin sensitivity. OET has also been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using OET in lab experiments is its high purity and stability. OET is also readily available and can be synthesized in large quantities. However, one of the limitations of using OET in lab experiments is its potential toxicity. Studies have shown that OET can be toxic at high concentrations, and caution should be taken when handling this compound.

Future Directions

There are several future directions for research on OET. One area of research is in the development of new cancer treatments that utilize OET. Studies are also needed to further understand the mechanism of action of OET and its potential use in the treatment of neurological disorders. Additionally, research is needed to determine the optimal dosage and administration of OET for maximum efficacy and safety.
Conclusion
In conclusion, N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields of OET with high purity. OET has been studied extensively for its biochemical and physiological effects, as well as its potential use in cancer treatment and the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of OET and its potential applications in the future.

Synthesis Methods

The synthesis of OET involves the reaction of 2-oxo-1,3-thiazolidine-4-carboxylic acid with 2-chloroethyl oxirane in the presence of triethylamine. The resulting product is then treated with sodium hydride and 1,4-dioxane to yield OET. This synthesis method has been optimized to produce high yields of OET with high purity.

Scientific Research Applications

OET has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that OET has anti-tumor activity and can inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. OET has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3S/c14-17(15)9-5-11(6-10-17)13-7-4-12-3-1-2-8-16-12/h11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBHWZIBISNVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCNC2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine

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